molecular formula C11H10N2O3 B1198526 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 24088-59-3

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No. B1198526
Key on ui cas rn: 24088-59-3
M. Wt: 218.21 g/mol
InChI Key: UBSBRLFVQKHLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06924284B2

Procedure details

3-[3-(4-Chlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Nitrophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Trifluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Difluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Ethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-{3-[3-(2-Dimethylaminoethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid; 3-{3-[4-(2-Morpholin-4-ylethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid; 3-[3-(2,3-Dichlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,4-Difluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Chloro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3-Fluoro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Chloro-3-fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,4-Methylenedioxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methylsulfanylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,3-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,4-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(2,6-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(3,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid; 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2,3-Dihydrobenzofuran-5-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2-Methylthiazol-4-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(5-Nitrothiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; 3-[3-(2-Methylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid; and 3-[3-(2-Ethylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid.
[Compound]
Name
3-[3-(4-Chlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-[3-(3-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-[3-(3-Ethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-[3-(4-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-[3-(3-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-{3-[3-(2-Dimethylaminoethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-{3-[4-(2-Morpholin-4-ylethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-[3-(2,3-Dichlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-[3-(3,4-Difluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-[3-(3-Chloro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-[3-(3-Fluoro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-[3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-[3-(4-Chloro-3-fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-[3-(3,4-Methylenedioxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-[3-(4-Methylsulfanylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
3-[3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-[3-(2,3-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-[3-(2,4-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-[3-(2,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
3-[3-(2,6-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
3-[3-(3,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
3-[3-(4-Fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Name
3-[3-(2,3-Dihydrobenzofuran-5-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
3-[3-(2-Methylthiazol-4-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Name
3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
Name
3-[3-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
Name
3-[3-(5-Nitrothiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
Name
3-[3-(2-Methylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Name
3-[3-(2-Ethylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
3-[3-(3-Nitrophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
3-[3-(4-Trifluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
3-[3-(4-Difluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
[Compound]
Name
3-[3-(4-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
3-[3-(3-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
[Compound]
Name
3-[3-(4-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37

Identifiers

REACTION_CXSMILES
CN(C)CCO[C:6]1[CH:7]=[C:8]([C:12]2[N:16]=[C:15]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])[O:14][N:13]=2)[CH:9]=[CH:10][CH:11]=1.N1(CCOC2C=CC(C3N=C(CCC(O)=O)ON=3)=CC=2)CCOCC1.S1C=CC=C1C1N=C(CCC(O)=O)ON=1.S1C=CC(C2N=C(CCC(O)=O)ON=2)=C1.O1C2C=CC(C3N=C(CCC(O)=O)ON=3)=CC=2CC1.CC1SC=C(C2N=C(CCC(O)=O)ON=2)N=1.COC1N=CC(C2N=C(CCC(O)=O)ON=2)=CC=1.OC1N=CC(C2N=C(CCC(O)=O)ON=2)=CC=1.[N+](C1SC=C(C2N=C(CCC(O)=O)ON=2)C=1)([O-])=O.CC1SC=CC=1C1N=C(CCC(O)=O)ON=1.C(C1SC=CC=1C1N=C(CCC(O)=O)ON=1)C>>[C:8]1([C:12]2[N:16]=[C:15]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])[O:14][N:13]=2)[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
3-[3-(4-Chlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-[3-(3-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-[3-(3-Ethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
3-[3-(4-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
3-[3-(3-Dimethylaminomethylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
3-{3-[3-(2-Dimethylaminoethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCOC=1C=C(C=CC1)C1=NOC(=N1)CCC(=O)O)C
Step Seven
Name
3-{3-[4-(2-Morpholin-4-ylethoxy)phenyl]-1,2,4-oxadiazol-5-yl}propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CCOC1=CC=C(C=C1)C1=NOC(=N1)CCC(=O)O
Step Eight
Name
3-[3-(2,3-Dichlorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
3-[3-(3,4-Difluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
3-[3-(3-Chloro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
3-[3-(3-Fluoro-4-methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
3-[3-(4-Bromophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
3-[3-(4-Chloro-3-fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
3-[3-(3,4-Methylenedioxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
3-[3-(4-Methylsulfanylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
3-[3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
3-[3-(2,3-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
3-[3-(2,4-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
3-[3-(2,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
3-[3-(2,6-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
3-[3-(3,5-Dimethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C1=NOC(=N1)CCC(=O)O
Step 23
Name
3-[3-(4-Fluorophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C1=NOC(=N1)CCC(=O)O
Step 25
Name
3-[3-(2,3-Dihydrobenzofuran-5-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)C2=NOC(=N2)CCC(=O)O
Step 26
Name
3-[3-(2-Methylthiazol-4-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC=C(N1)C1=NOC(=N1)CCC(=O)O
Step 27
Name
3-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=N1)C1=NOC(=N1)CCC(=O)O
Step 28
Name
3-[3-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=N1)C1=NOC(=N1)CCC(=O)O
Step 29
Name
3-[3-(5-Nitrothiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CS1)C1=NOC(=N1)CCC(=O)O
Step 30
Name
3-[3-(2-Methylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC=CC1C1=NOC(=N1)CCC(=O)O
Step 31
Name
3-[3-(2-Ethylthiophen-3-yl)-1,2,4-oxadiazol-5-yl]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1SC=CC1C1=NOC(=N1)CCC(=O)O
Step 32
Name
3-[3-(3-Nitrophenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 33
Name
3-[3-(4-Trifluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 34
Name
3-[3-(4-Difluoromethoxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 35
Name
3-[3-(4-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 36
Name
3-[3-(3-Hydroxyphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 37
Name
3-[3-(4-Methylphenyl-1,2,4-oxadiazol-5-yl)]propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NOC(=N1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.